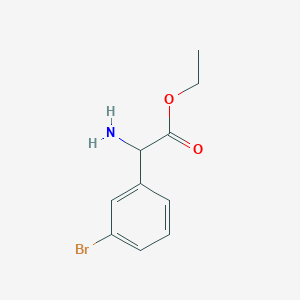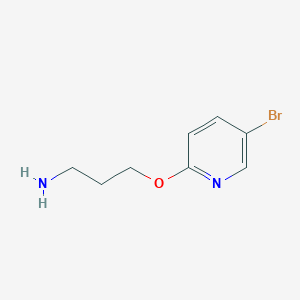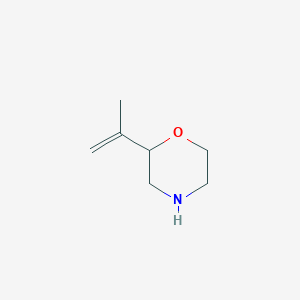![molecular formula C17H14ClN3O B13580596 7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline](/img/structure/B13580596.png)
7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline is a synthetic organic compound belonging to the quinoline family. This compound is characterized by a quinoline core substituted with a chloro group at the 7th position and a hydrazinyl group at the 4th position, which is further modified by a 4-methoxybenzylidene moiety. It has garnered interest due to its potential biological activities and applications in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline typically involves a multi-step process:
-
Starting Material Preparation: : The synthesis begins with the preparation of 7-chloroquinoline, which can be obtained through the chlorination of quinoline using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
-
Formation of Hydrazinyl Intermediate: : The 7-chloroquinoline is then reacted with hydrazine hydrate to form 7-chloro-4-hydrazinylquinoline. This reaction is usually carried out in an ethanol solvent under reflux conditions.
-
Condensation Reaction: : The final step involves the condensation of 7-chloro-4-hydrazinylquinoline with 4-methoxybenzaldehyde. This reaction is typically performed in the presence of an acid catalyst, such as acetic acid, under reflux conditions to yield this compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azides or other oxidized derivatives.
Reduction: Reduction of the compound can yield hydrazine derivatives or amines, depending on the conditions and reagents used.
Substitution: The chloro group at the 7th position can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Azides or nitroso derivatives.
Reduction: Hydrazine or amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has shown promise in biological and medicinal research due to its potential antimicrobial, antimalarial, and anticancer activities. Studies have indicated that derivatives of this compound can inhibit the growth of various pathogens and cancer cells, making it a candidate for drug development .
Industry
In the industrial sector, this compound and its derivatives are explored for use in the development of new materials with specific properties, such as fluorescence or conductivity, which can be applied in electronics and photonics.
Mecanismo De Acción
The mechanism of action of 7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline involves its interaction with biological targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to the inhibition of cell growth, induction of apoptosis, or disruption of microbial cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
7-chloro-4-aminoquinoline: Known for its antimalarial activity.
4-methoxybenzylidene derivatives: Various derivatives with different biological activities.
Hydrazinylquinoline derivatives: Compounds with potential antimicrobial and anticancer properties.
Uniqueness
7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential for modification make it a versatile compound in research and industry.
Propiedades
Fórmula molecular |
C17H14ClN3O |
|---|---|
Peso molecular |
311.8 g/mol |
Nombre IUPAC |
7-chloro-N-[(E)-(4-methoxyphenyl)methylideneamino]quinolin-4-amine |
InChI |
InChI=1S/C17H14ClN3O/c1-22-14-5-2-12(3-6-14)11-20-21-16-8-9-19-17-10-13(18)4-7-15(16)17/h2-11H,1H3,(H,19,21)/b20-11+ |
Clave InChI |
UPRMZZHVZXIXIG-RGVLZGJSSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=N/NC2=C3C=CC(=CC3=NC=C2)Cl |
SMILES canónico |
COC1=CC=C(C=C1)C=NNC2=C3C=CC(=CC3=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


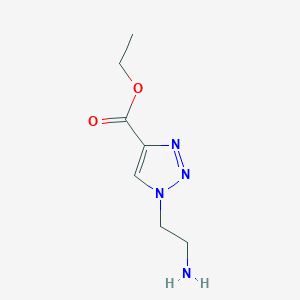
![rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13580521.png)
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoicacid](/img/structure/B13580529.png)
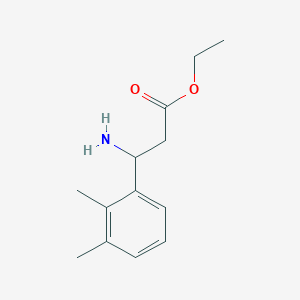

![2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B13580550.png)

![1-(Morpholin-4-yl)-4-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)butan-1-one](/img/structure/B13580562.png)
![4-[(5-Isoquinolyl)oxy]piperidine](/img/structure/B13580572.png)


